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Compound of Interest

Compound Name: M867

Cat. No.: B12384905 Get Quote

An in-depth analysis of preclinical studies reveals M867 as a potent and reversible inhibitor of

caspase-3, demonstrating significant potential as a radiosensitizer in non-small cell lung cancer

(NSCLC) models.[1][2][3] By selectively targeting caspase-3, M867 paradoxically enhances the

cytotoxic effects of ionizing radiation by shifting the mode of cell death from apoptosis to

autophagy, while also impacting the tumor microenvironment.[2]

Mechanism of Action
M867 is a potent, selective, and reversible non-peptide inhibitor of caspase-3 with an IC50 of

0.1 nM.[2] It is less potent against caspase-7, with an IC50 of 36 nM.[2] In the context of

radiotherapy, M867 inhibits radiation-induced, caspase-3-mediated apoptosis.[2][4] This

inhibition, however, does not lead to radioresistance. Instead, it enhances the killing of cancer

cells by promoting an alternative cell death pathway, namely autophagy.[2] This shift is

evidenced by the upregulation of autophagic markers like LC3-I/II and the dependence of

radiosensitization on key autophagy proteins such as ATG5 and Beclin-1.[2] Furthermore, this

process appears to be regulated by the suppression of the Akt/mTOR signaling pathway.[2]

Beyond its direct effects on tumor cells, M867 also exhibits anti-angiogenic properties. It

reduces tumor vasculature and inhibits the formation of endothelial tubules, which likely

contributes to the observed tumor growth delay in combination with radiation.[2]
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Caption: M867 inhibits Caspase-3, shifting cell death from apoptosis to autophagy and
reducing angiogenesis.

Efficacy Data
In Vitro Studies
M867 demonstrated a significant ability to enhance the radiosensitivity of H460 human lung

cancer cells. In clonogenic survival assays, a 10 nM concentration of M867 resulted in the

greatest enhancement of radiosensitivity.[2] The compound also effectively inhibited apoptosis,

with an IC50 of 80 nM for blocking Annexin V binding.[2][5] In endothelial cell models

(HUVECs), M867 alone reduced tubule formation and significantly enhanced the anti-

angiogenic effects of radiation.[2]

Parameter Cell Line Condition Value Reference

Caspase-3

Inhibition
- Enzymatic Assay IC50 = 0.1 nM [2]

Caspase-7

Inhibition
- Enzymatic Assay IC50 = 36 nM [2]

Radiosensitizatio

n
H460

10 nM M867 +

Radiation
DER = 1.27 [2][3][6]

Apoptosis

Inhibition
H460 Annexin-V Assay IC50 = 80 nM [2][5]

Endothelial

Tubule

Formation

HUVEC
Control (No

Treatment)
13 tubules/field [2][6]

M867 (5 nM) 9 tubules/field [2][6]

Radiation (3 Gy) 5.7 tubules/field [2][6]

M867 (5 nM) +

Radiation (3 Gy)
1.7 tubules/field [2][6]

DER: Dose Enhancement Ratio
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In Vivo Studies
In a mouse xenograft model using H460 cells, the combination of M867 and radiation led to a

significant delay in tumor growth compared to radiation alone.[2][3][6] This effect was

accompanied by a marked reduction in tumor cell proliferation and vascular density within the

tumor.[2][6] Importantly, studies in an orthotopic lung cancer model suggest that while M867
enhances tumor radiosensitivity, it may also have a radioprotective effect on normal lung tissue

by inhibiting radiation-induced inflammation and apoptosis.[4]
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Parameter Model
Treatment
Group

Result Reference

Tumor Growth

Delay
H460 Xenograft Radiation Alone

20 days to reach

2 cm³
[2][6]

(Subcutaneous)
M867 +

Radiation

26 days to reach

2 cm³
[2][6]

Tumor

Proliferation
H460 Xenograft Control

92% Ki67-

positive cells
[2][6]

(Subcutaneous) Radiation Alone
33% Ki67-

positive cells
[2][6]

M867 +

Radiation

15% Ki67-

positive cells
[2][6]

Apoptosis in

Tumor
H460 Xenograft Radiation Alone

15% TUNEL-

positive cells
[2][6]

(Subcutaneous)
M867 +

Radiation

4.5% TUNEL-

positive cells
[2][6]

Vascular Density H460 Xenograft Control 6 vessels/field [2][6]

(Subcutaneous) Radiation Alone 2.3 vessels/field [2][6]

M867 +

Radiation
1.3 vessels/field [2][6]

Tumor Growth

Inhibition
H460-Luc2 Control

180-fold increase

in BLI
[4]

(Orthotopic) M867 Alone
100-fold increase

in BLI
[4]

RT Alone
30-fold increase

in BLI
[4]

M867 + RT
12-fold increase

in BLI
[4]
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BLI: Bioluminescence Imaging

Experimental Protocols
Key In Vitro Assays

Clonogenic Survival Assay: H460 NSCLC cells were treated with M867 (1.4 to 10 nM) for 24

hours, followed by ionizing radiation. Colonies were stained and counted after 8 days to

determine the dose enhancement ratio.[2][6]

Annexin-V Apoptosis Assay: H460 cells were pre-treated with 100 nM M867 for 2 hours and

then irradiated with doses from 5 to 20 Gy. Apoptotic cells were quantified using an Annexin-

V assay.[2][6]

Endothelial Tubule Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs)

were treated with 5 nM M867 and immediately irradiated with 3 Gy. Six hours later, cells

were replated on Matrigel-coated plates. After 24 hours, the formation of capillary-like tubular

structures was assessed by microscopy.[2][6]

Western Blotting: To investigate signaling pathways, protein lysates from treated cells (e.g.,

WT and Caspase 3/7 DKO MEFs) were analyzed for levels of phospho-Akt, phospho-S6,

and LC3-I/II.[2][6]
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Caption: General workflow for in vitro testing of M867 in combination with radiation.

Key In Vivo Models
Subcutaneous Xenograft Model: H460 lung cancer cells were injected subcutaneously into

athymic nude mice. Once tumors reached an average volume of 0.25 cm³, mice were treated

with M867 (2 mg/kg, i.p. daily for 7 days) and/or radiation (2 Gy daily for 5 consecutive days).

Tumor growth was measured regularly to determine growth delay.[2][6]

Orthotopic Lung Cancer Model: H460-Luc2 cells, which express luciferase, were implanted

into the lungs of mice. Tumor growth was monitored using bioluminescence imaging. This

model was also used to assess the effects of treatment on normal lung tissue.[4]

Immunohistochemistry (IHC): Tumors and lung tissues were excised, fixed, and sectioned.

Staining was performed for Ki67 (proliferation), TUNEL (apoptosis), von Willebrand Factor
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(vWF, vascular density), and phospho-Smad2/3 (inflammation/injury marker).[2][4]

Conclusion
Preclinical data strongly support the continued investigation of M867 as a novel

radiosensitizing agent. Its unique mechanism of inhibiting apoptosis to promote autophagic cell

death, combined with its anti-angiogenic effects, presents a promising strategy to enhance the

efficacy of radiotherapy in lung cancer.[2][3] Furthermore, its potential to protect normal lung

tissue from radiation-induced injury could significantly improve the therapeutic ratio of cancer

treatment.[4] Clinical trials are warranted to validate these promising preclinical findings in

patients with locally advanced lung cancer.[2][3][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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